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Compound of Interest

Compound Name: fluoro-Dapagliflozin

Cat. No.: B571609 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides a detailed overview of the application of fluoro-Dapagliflozin and its

analogs in drug discovery. It includes key quantitative data, detailed experimental protocols,

and visualizations of relevant pathways and workflows to guide researchers in this field.

Introduction
Dapagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2),

a major transporter responsible for glucose reabsorption in the kidneys.[1][2] By blocking

SGLT2, Dapagliflozin increases urinary glucose excretion, thereby lowering blood glucose

levels in patients with type 2 diabetes.[1][2] The introduction of fluorine atoms into the

Dapagliflozin scaffold has led to the development of analogs with modified properties, including

altered potency, selectivity, and the potential for use as imaging agents.[3] This note explores

the application of these fluoro-analogs in drug discovery, from initial screening to preclinical

evaluation.

Quantitative Data Summary
The following tables summarize key quantitative data for Dapagliflozin and its fluorinated

analogs, providing a comparative overview of their biological activity and pharmacokinetic

properties.
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Table 1: In Vitro Inhibitory Activity of Fluoro-Dapagliflozin Analogs against SGLT2

Compound Modification
IC50 (nM) for
hSGLT2

Selectivity
(SGLT2 vs.
SGLT1)

Reference

Dapagliflozin - 0.35 - 5.6 >1137-fold [3][4]

Fluoro-

Dapagliflozin

Fluorination at C-

4
Ki: 5.3

~62-fold (based

on Ki)
[5]

gem-

difluoromethylen

ated analog

(Compound 11)

gem-

difluoromethylen

e at C-4

0.35 Not specified [3]

gem-

difluoromethylen

ated analog

(Compound 16)

CF2 at C-4
Better than

Dapagliflozin
Not specified [3]

Table 2: Pharmacokinetic Properties of Dapagliflozin
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Parameter Value Species Reference

Oral Bioavailability 78% Human [1][6]

Peak Plasma

Concentration (Tmax)
~1.5 - 2 hours Human [1][7]

Plasma Protein

Binding
~91% Human [6]

Terminal Half-life

(t1/2)
~12.9 hours Human [6][7]

Volume of Distribution

(Vd)
118 L Human [6]

Metabolism
Primarily via UGT1A9

to inactive metabolites
Human [1][6]

Excretion
Primarily renal (75%

in urine)
Human [6]

Signaling Pathway and Mechanism of Action
Dapagliflozin and its fluoro-analogs exert their therapeutic effects by inhibiting SGLT2 in the

proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the

glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.
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Caption: SGLT2 Inhibition by Fluoro-Dapagliflozin in the Renal Proximal Tubule.

Experimental Protocols
This section provides detailed methodologies for key experiments involving fluoro-
Dapagliflozin.

In Vitro SGLT2 Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of fluoro-
Dapagliflozin analogs on human SGLT2.

Materials:

Human kidney 2 (HK-2) cells (endogenously expressing SGLT2)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)
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2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG), a fluorescent

glucose analog

Fluoro-Dapagliflozin analogs

Dapagliflozin (as a positive control)

Phlorizin (as a non-selective SGLT inhibitor control)

Sodium-containing and sodium-free buffer solutions

Microplate reader with fluorescence detection

Procedure:

Cell Culture: Culture HK-2 cells in DMEM supplemented with 10% FBS until they reach 80-

90% confluency.

Cell Seeding: Seed the HK-2 cells into a 96-well microplate at an appropriate density and

allow them to adhere overnight.

Compound Preparation: Prepare serial dilutions of the fluoro-Dapagliflozin analogs and

control compounds in the sodium-containing buffer.

Incubation:

Wash the cells with sodium-free buffer to remove any residual glucose.

Add the prepared compound dilutions to the respective wells and incubate for a

predetermined time (e.g., 30 minutes).

Glucose Uptake: Add 2-NBDG to each well and incubate for a specific period (e.g., 1 hour) to

allow for glucose uptake.

Measurement:

Wash the cells with ice-cold sodium-free buffer to stop the uptake and remove

extracellular 2-NBDG.
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Measure the intracellular fluorescence intensity using a microplate reader

(Excitation/Emission ~465/540 nm).

Data Analysis:

Subtract the background fluorescence (from cells incubated in sodium-free buffer) to

determine the sodium-dependent glucose uptake.

Plot the percentage of inhibition against the compound concentration and fit the data to a

sigmoidal dose-response curve to calculate the IC50 value.
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Caption: Workflow for the In Vitro SGLT2 Inhibition Assay.
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¹⁸F-Labeled Fluoro-Dapagliflozin Synthesis and PET
Imaging
This protocol outlines the general steps for the synthesis of ¹⁸F-fluoro-Dapagliflozin and its

use in Positron Emission Tomography (PET) imaging to visualize SGLT2 distribution in vivo.

Part A: Radiosynthesis of ¹⁸F-fluoro-Dapagliflozin

Precursor Synthesis: Synthesize a suitable precursor of Dapagliflozin with a leaving group

(e.g., tosylate or nitro group) at the desired fluorination position.

Radiolabeling:

Produce ¹⁸F-fluoride via a cyclotron.

Activate the ¹⁸F-fluoride using a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base

(e.g., potassium carbonate).

Perform nucleophilic substitution by reacting the activated ¹⁸F-fluoride with the precursor in

a suitable solvent (e.g., acetonitrile) at an elevated temperature.

Deprotection: If protecting groups were used during the synthesis, remove them using

appropriate reagents (e.g., acid or base).

Purification: Purify the crude ¹⁸F-fluoro-Dapagliflozin using High-Performance Liquid

Chromatography (HPLC).

Formulation: Formulate the purified product in a sterile, pyrogen-free solution for injection.

Part B: In Vivo PET Imaging

Animal Model: Use appropriate animal models, such as wild-type and SGLT2 knockout mice

or rats.

Tracer Injection: Administer a bolus injection of ¹⁸F-fluoro-Dapagliflozin intravenously.

PET Scan: Acquire dynamic or static PET images over a specific time course.
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Image Analysis:

Reconstruct the PET images.

Draw regions of interest (ROIs) over various organs (e.g., kidneys, liver, brain).

Generate time-activity curves (TACs) for each ROI to assess the tracer uptake and

clearance.

To confirm specificity, a blocking study can be performed by pre-injecting a non-radioactive

SGLT2 inhibitor (e.g., Dapagliflozin) before the tracer administration.
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Caption: Workflow for ¹⁸F-Fluoro-Dapagliflozin Synthesis and PET Imaging.
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Logical Relationships in Fluoro-Dapagliflozin Drug
Discovery
The development of fluoro-Dapagliflozin analogs follows a logical progression from initial

design and synthesis to preclinical and potentially clinical evaluation.
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Caption: Logical Flow in Fluoro-Dapagliflozin Drug Discovery.
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Conclusion
Fluoro-Dapagliflozin and its analogs represent a promising avenue in drug discovery for type

2 diabetes and related metabolic disorders. The introduction of fluorine can enhance inhibitory

potency and provides a handle for radiolabeling, enabling non-invasive in vivo imaging of

SGLT2. The protocols and data presented here offer a foundational guide for researchers to

explore the potential of these compounds further. Continued investigation into the structure-

activity relationships and in vivo efficacy of novel fluoro-analogs is warranted to identify new

clinical candidates with improved therapeutic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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